Biotin-EA
Overview
Description
Biotin-EA, also known as Biotin-Ethylamine, Biotin-EDA, or N-Biotinyl-1,2-diaminoethane, is a derivative of biotin . Biotin, also known as vitamin B7 or vitamin H, is a water-soluble B-vitamin that is involved in a wide range of metabolic processes, primarily related to the utilization of fats, carbohydrates, and amino acids .
Synthesis Analysis
Biotin-EA is widely used to label biomolecules containing carboxyl, phosphoryl, or carbonyl groups . For example, it is used for the biotinylation of nucleosides with aldehyde groups . The biotin synthetic pathway can be divided into early and late segments . The early pathway involves the synthesis of pimelate, a 7-carbon α,ω-dicarboxylic acid that contributes 7 of the 10 biotin carbon atoms . The late pathway involves the assembly of the fused rings of the cofactor .
Molecular Structure Analysis
Biotin-EA has a molecular formula of C12H22N4O2S and a molecular weight of 286.39 . Its structure consists of a tetrahydroimidizalone ring fused with a tetrahydrothiophene ring, similar to biotin . The tetrahydroimidizalone ring contains a ureido group (-NH-CO-NH-) and a valeric acid side chain, while the tetrahydrothiophene ring contains a sulfur atom .
Chemical Reactions Analysis
Biotin-EA is involved in various enzymatic reactions in the body, primarily as a coenzyme . It is involved in carboxylation reactions that add a carboxyl group (-COOH) to specific substrates . These reactions are crucial for the metabolism of fatty acids, amino acids, and gluconeogenesis (the production of glucose from non-carbohydrate sources) .
Physical And Chemical Properties Analysis
It is soluble in most organic solvents and water . It has a melting point of 172-174°C, a boiling point of 643.7±50.0 °C, a density of 1.189±0.06 g/cm3, and an acidity coefficient (pKa) of 13.90±0.40 .
Scientific Research Applications
Role in Metabolic Processes and Gene Expression
- Biotin-EA, a form of biotin, plays a crucial role in various metabolic processes including gluconeogenesis, fatty acid synthesis, and amino acid catabolism. It acts as a prosthetic group of enzymes known as biotin-dependent carboxylases, transferring carboxyl groups in key reactions (León-Del-Río, 2019). Additionally, biotin-EA has been found to regulate gene expression, offering insights into its role in neurological disorders.
Biotin in Molecular Biology and Biotechnology
- Biotin-EA is significant in molecular biology, especially in biotinylation processes where it attaches covalently to proteins, influencing gene regulation and chromatin structure. This functionality has implications in biotechnology, such as its use in electron-induced damage studies and its role in the interaction with proteins like streptavidin (Keller et al., 2013). The enzyme-specific assay of biotin also underscores its importance in biomedical research (Huang & Rogers, 1997).
Biotin in Biotechnological Production and Microbial Research
- The use of biotin-EA in biotechnological production is evident in studies focusing on its biosynthesis in microbes, highlighting its role in pro- and eukaryotic cell metabolism. This knowledge aids in the development of biotin-overproducing microbes for various applications (Streit & Entcheva, 2003). Moreover, its involvement in enzyme post-translational modifications adds to its specificity and importance in biological processes (Chapman-Smith & Cronan, 1999).
Implications in Human Diseases and Therapeutics
- Research on biotin-EA has extended to understanding its relationship with human diseases. Studies have connected it with various disorders, suggesting its potential in regulating transcription or protein expression beyond its classical metabolic roles. This includes the exploration of its therapeutic effects in conditions like multiple sclerosis (Sedel et al., 2015).
Biotin in Nutrition and Health
- The role of biotin-EA in nutrition, particularly in fish, highlights its necessity for growth, development, and health. This is crucial in understanding the dietary requirements and potential supplementation strategies in aquaculture and human nutrition (Yossa et al., 2015).
Biotin in Immunological and Inflammatory Functions
- Biotin-EA also plays a role in immunological and inflammatory functions. Its regulation of these functions, independent of its role as a coenzyme for carboxylases, presents potential as a therapeutic agent in treating immunological disorders (Kuroishi, 2015).
Future Directions
properties
IUPAC Name |
N-(2-aminoethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2S/c13-5-6-14-10(17)4-2-1-3-9-11-8(7-19-9)15-12(18)16-11/h8-9,11H,1-7,13H2,(H,14,17)(H2,15,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCJEZWKLUBUBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCN)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Biotin-EA |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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